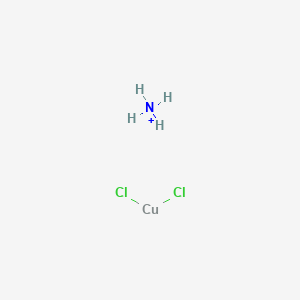
Azanium;dichlorocopper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;dichlorocopper, also known by its chemical formula Cl₂CuH₄N, is a compound that consists of copper, chlorine, hydrogen, and nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanium;dichlorocopper can be synthesized through various methods. One common approach involves the reaction of copper(II) chloride with ammonium chloride in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of the desired compound being facilitated by the presence of water as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Azanium;dichlorocopper undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) oxide, while substitution reactions may produce various halogenated copper compounds .
Scientific Research Applications
Azanium;dichlorocopper has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which azanium;dichlorocopper exerts its effects involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt cellular structures and interfere with essential biochemical processes in microorganisms . The compound’s interaction with cellular membranes and proteins can lead to the loss of cellular integrity and function, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to azanium;dichlorocopper include other copper-based compounds, such as copper(II) chloride, copper(II) sulfate, and copper(II) nitrate .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of copper, chlorine, hydrogen, and nitrogen atoms. This unique composition imparts distinct chemical properties and reactivity, making it suitable for specific applications that other copper compounds may not be able to fulfill .
Properties
CAS No. |
65722-60-3 |
|---|---|
Molecular Formula |
Cl2CuH4N+ |
Molecular Weight |
152.49 g/mol |
IUPAC Name |
azanium;dichlorocopper |
InChI |
InChI=1S/2ClH.Cu.H3N/h2*1H;;1H3/q;;+2;/p-1 |
InChI Key |
VUCAVCCCXQVHAN-UHFFFAOYSA-M |
Canonical SMILES |
[NH4+].Cl[Cu]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
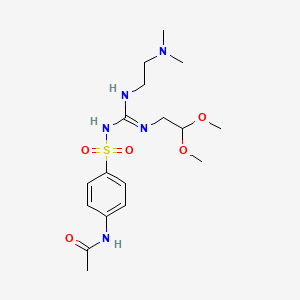

![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
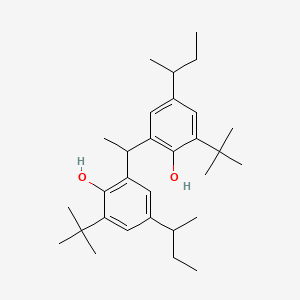
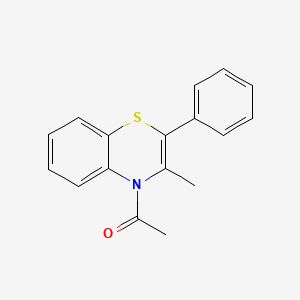
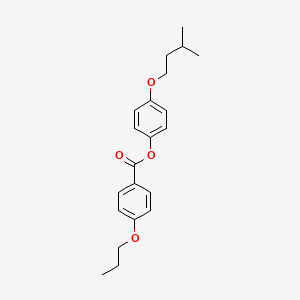
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
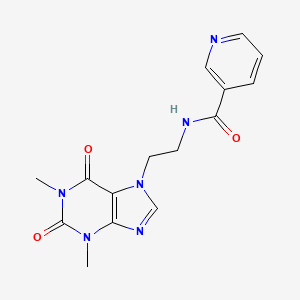
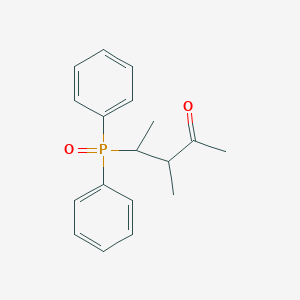
![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
